molecular formula C13H19N3O B13408507 2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one

2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13408507
M. Wt: 233.31 g/mol
InChI Key: FPCBEPWPSDQUSL-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the protected piperazine, which is then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials. For example, ethylene dichloride can be reacted with ammonia to produce various ethylene amines, which can then be further processed to obtain piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3

InChI Key

FPCBEPWPSDQUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN

Origin of Product

United States

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